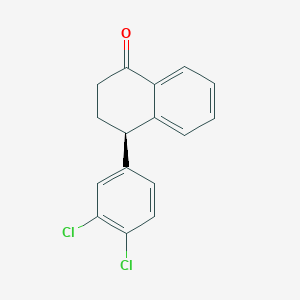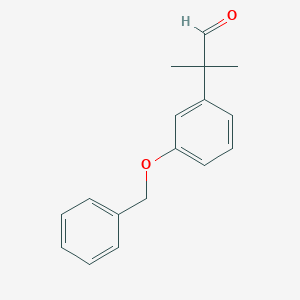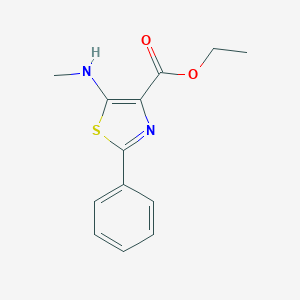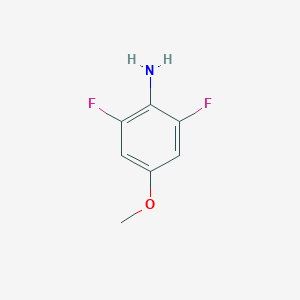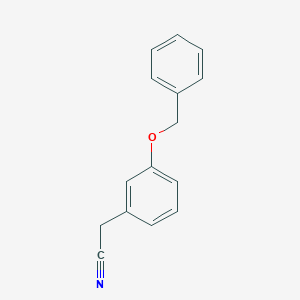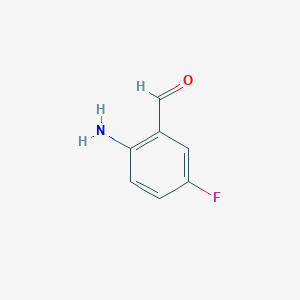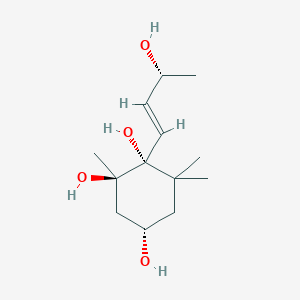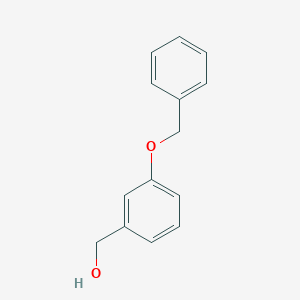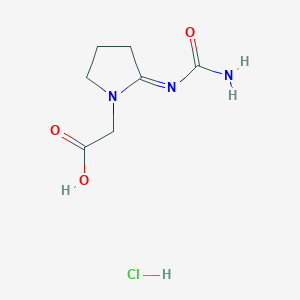
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system.
科学的研究の応用
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have analgesic effects in animal models of pain, and its anti-inflammatory properties have been demonstrated in models of arthritis and colitis. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been investigated for its neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用機序
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The downstream effects of CB1 receptor activation include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
生化学的および生理学的効果
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to increase the release of dopamine and acetylcholine in the striatum, which may contribute to its analgesic and neuroprotective effects. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been shown to inhibit the release of glutamate and GABA in the hippocampus, which may contribute to its anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling pathways. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride also has a high affinity for the CB1 receptor, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is its potential for off-target effects, particularly at higher concentrations.
将来の方向性
There are several future directions for the study of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, including the investigation of its potential therapeutic applications in other disease models, such as epilepsy and anxiety disorders. The development of novel 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride derivatives with improved pharmacokinetic properties and reduced off-target effects is also an area of active research. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride on neurotransmitter release and gene expression will provide valuable insights into the role of CB1 receptor signaling in normal and pathological conditions.
合成法
The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride involves the reaction of N-acylpyrrolidine with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroformate. The final product is obtained by the reaction of the intermediate with glycine ethyl ester hydrochloride. The purity of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization, column chromatography, and HPLC.
特性
CAS番号 |
151602-30-1 |
|---|---|
製品名 |
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride |
分子式 |
C7H12ClN3O3 |
分子量 |
221.64 g/mol |
IUPAC名 |
2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+; |
InChIキー |
WYJQHPBKUJUJSP-UHFFFAOYSA-N |
異性体SMILES |
C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl |
SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
正規SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
同義語 |
1-Carboxylmethyl-2-carbamidoiminopyrrolidine chlorhydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



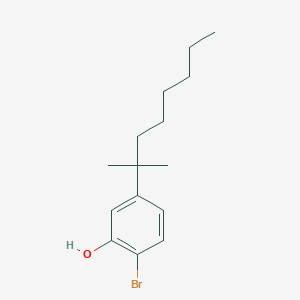
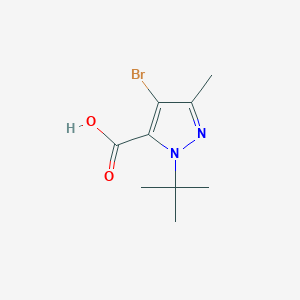
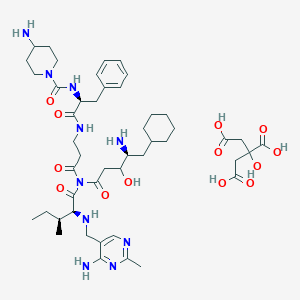
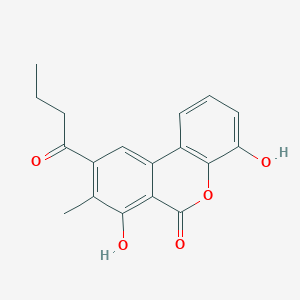
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
